molecular formula C21H23N3O4S B6429066 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 1705786-87-3

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one

Cat. No.: B6429066
CAS No.: 1705786-87-3
M. Wt: 413.5 g/mol
InChI Key: VQYRNGJREVQCIU-UHFFFAOYSA-N
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Description

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one features a benzodiazole moiety linked via an ethanone bridge to a 4-(4-methoxybenzenesulfonyl)-substituted piperidine ring. The 4-methoxybenzenesulfonyl group enhances polarity and may influence solubility and binding affinity.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-28-16-6-8-17(9-7-16)29(26,27)18-10-12-23(13-11-18)21(25)14-24-15-22-19-4-2-3-5-20(19)24/h2-9,15,18H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYRNGJREVQCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related analogs, highlighting key substituents, molecular weights, and reported biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
Target Compound : 2-(1H-1,3-Benzodiazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one ~C23H24N4O3S* ~468.5 g/mol* 4-Methoxybenzenesulfonyl, benzodiazole Not explicitly reported; related compounds show fungicidal activity
2-(1H-1,3-Benzodiazol-1-yl)-1-{4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one C21H20N6OS 404.49 g/mol Thiophenyl-pyridazine, benzodiazole Screening compound for drug discovery
2-(3,5-Difluorophenyl)-1-[4-(6-fluoro-2-phenyl-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]ethan-1-one C26H22F3N3O 467.47 g/mol Difluorophenyl, fluoro-benzodiazole High-throughput screening (anticancer/antimicrobial)
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one C12H11ClN2O 234.68 g/mol Chlorophenyl, pyrazole Anthelmintic activity (inhibition of metabolic enzymes)
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one C13H16BrNO 282.18 g/mol Bromophenyl, piperidine Intermediate in diazo transfer reactions

*Note: Molecular formula and weight for the target compound are inferred based on structural analogs in .

Key Differences and Implications

Heterocyclic Core :

  • The target compound’s benzodiazole core distinguishes it from pyrazole (e.g., ) or thiazole derivatives (e.g., ). Benzodiazole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets compared to simpler heterocycles.

Biological Activity :

  • Compounds with sulfonamide/sulfonyl groups (e.g., ) are often associated with fungicidal activity , particularly in agricultural applications. In contrast, halogenated derivatives (e.g., ) are linked to anthelmintic or antimicrobial effects.

Fluorine Substitution :

  • Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity, making them preferable in drug discovery.

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